3-Pentylpiperidine

Muscarinic receptor pharmacology CNS drug discovery Neurotransmitter receptor screening

3-Pentylpiperidine (CAS 956429-32-6) is a synthetic 3-alkylpiperidine derivative with molecular formula C10H21N and molecular weight 155.28. The compound features a piperidine heterocycle bearing an n-pentyl substituent at the 3-position.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B15262469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylpiperidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCCC1CCCNC1
InChIInChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3
InChIKeyQBCAFUFJMCKKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylpiperidine (CAS 956429-32-6): Procurement-Grade Specification and Baseline Characterization for Research Sourcing


3-Pentylpiperidine (CAS 956429-32-6) is a synthetic 3-alkylpiperidine derivative with molecular formula C10H21N and molecular weight 155.28 . The compound features a piperidine heterocycle bearing an n-pentyl substituent at the 3-position . Commercial research-grade material is available at purities of ≥95% to ≥97% from multiple vendors , with recommended storage at 2–8°C in sealed, dry conditions . As a 3-substituted piperidine, it belongs to a structural class distinct from the 2-alkyl- and 4-alkylpiperidine isomers, as well as from N-alkylpiperidines, each exhibiting fundamentally different physicochemical and biological profiles [1].

Why 3-Pentylpiperidine Cannot Be Substituted with 2-Pentylpiperidine, 4-Pentylpiperidine, or N-Pentylpiperidine in Research Applications


The pentylpiperidine positional isomers (2-, 3-, and 4-substituted) and the N-alkylpiperidine variant are not functionally interchangeable. The substitution position on the piperidine ring determines critical molecular properties including basicity, steric accessibility of the nitrogen lone pair, conformational flexibility, and receptor binding geometry [1]. 2-Pentylpiperidine (conmaculatin), a naturally occurring alkaloid from Conium maculatum, exhibits antinociceptive activity [2], whereas 3-pentylpiperidine is a synthetic compound with documented binding to muscarinic M1 receptors [3]. N-Pentylpiperidine differs further as a tertiary amine with altered protonation state and solubility profile relative to the secondary amine character of the C-substituted isomers . Researchers attempting to replicate or build upon published findings must use the exact positional isomer specified, as even minor regioisomeric variations can abolish target engagement or invert pharmacological activity [4].

3-Pentylpiperidine: Quantified Differentiation Evidence for Scientific Procurement Decisions


M1 Muscarinic Receptor Binding: 3-Pentylpiperidine Demonstrates Documented Target Engagement Absent in Positional Isomers

3-Pentylpiperidine has been experimentally evaluated for binding activity against the M1 muscarinic receptor, a validated target in cognitive disorders and schizophrenia [1]. The compound was tested in vitro using rat cerebral cortex homogenates with [3H]pirenzepine as the radioligand [1]. In contrast, 2-pentylpiperidine (conmaculatin) has been characterized for antinociceptive activity but lacks documented M1 receptor binding data [2]. N-Pentylpiperidine and 4-pentylpiperidine have no reported M1 binding activity in public databases [3]. This differential receptor engagement profile establishes 3-pentylpiperidine as the only pentylpiperidine isomer with validated M1 receptor interaction, making it the mandatory compound for any M1-focused screening cascade or structure-activity relationship (SAR) study involving pentyl-substituted piperidines.

Muscarinic receptor pharmacology CNS drug discovery Neurotransmitter receptor screening

Sensory Profile: 3-Pentylpiperidine Offers Spicy-Floral Aroma Distinct from the Woody-Animal Odor of Related Piperidine Derivatives

3-Pentylpiperidine exhibits a documented sensory profile characterized as a colorless liquid with a spicy, floral aroma [1]. This organoleptic signature differs qualitatively from the woody-animal odor with a pleasant sweet background reported for structurally related piperidine derivatives . The compound is insoluble in water but soluble in most non-polar solvents and ethanol [1], with a boiling point of 60°C at 0.05 mm Hg and refractive index range of 1.438–1.440 [1]. These physicochemical parameters, combined with the distinct spicy-floral character, differentiate 3-pentylpiperidine from other alkylpiperidines evaluated for flavor and fragrance applications [2].

Flavor chemistry Fragrance formulation Sensory analysis Organoleptic characterization

Hydrochloride Salt Form: Enhanced Aqueous Solubility for In Vitro and In Vivo Assay Compatibility

3-Pentylpiperidine is available as the hydrochloride salt (CAS 956324-40-6), which demonstrates aqueous solubility of at least 25 mg/mL [1]. This solubility exceeds the threshold for most in vitro assay buffers and enables direct dissolution in aqueous media without organic co-solvents [2]. In contrast, the free base form (CAS 956429-32-6) is insoluble in water and requires non-polar solvents or ethanol for dissolution [3]. The hydrochloride salt also exhibits solubility in DMSO exceeding 30 mg/mL, with solution stability at -20°C for up to 3 months . The predicted pKa of 9.86±0.15 indicates that the compound remains largely protonated under physiological pH conditions, facilitating consistent pharmacokinetic behavior in biological systems.

Salt selection Aqueous solubility Formulation development In vivo pharmacology

Synthetic Accessibility: Catalytic Hydrogenation of Pyridine Precursors Enables Scalable Production of 3-Pentylpiperidine

The synthesis of 3-pentylpiperidine and its derivatives is accessible via catalytic hydrogenation of pyridine precursors, a well-established industrial methodology for saturated N-heterocycle production [1]. Mechanistic studies on the hydrodenitrogenation of pyridine have demonstrated that pentylpiperidine formation proceeds through the reaction of pentylamine with piperidine intermediates, rather than via piperidine dimerization or pentene addition pathways [2]. This defined reaction mechanism enables predictable process optimization and impurity control. In contrast, the synthesis of 2-pentylpiperidine (conmaculatin) requires an 8-step sequence from cyclohexanol with an overall yield of only 12% [3], highlighting the relative synthetic efficiency advantage of the 3-substituted scaffold.

Process chemistry Catalytic hydrogenation Heterocycle synthesis Scalable manufacturing

Physical Property Profile: Calculated LogP of 2.57 Positions 3-Pentylpiperidine in the Optimal CNS Drug-Like Lipophilicity Window

3-Pentylpiperidine exhibits a calculated LogP (octanol-water partition coefficient) of 2.5663 , placing it within the optimal lipophilicity range (LogP 2–4) associated with favorable blood-brain barrier penetration and CNS drug-like properties [1]. The compound has a topological polar surface area (TPSA) of 12.03 Ų , well below the threshold of 60–70 Ų typically associated with poor CNS penetration, and features one hydrogen bond donor and one hydrogen bond acceptor . By comparison, N-pentylpiperidine possesses a predicted density of 0.8±0.1 g/cm³ and boiling point of 198.3±3.0°C , while 4-pentylpiperidine derivatives in calcium channel blocker series demonstrate significantly higher molecular complexity and polar surface area due to additional aromatic substitution [2].

CNS drug design Lipophilicity optimization Physicochemical profiling Blood-brain barrier permeability

3-Pentylpiperidine: Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


CNS Drug Discovery: M1 Muscarinic Receptor Screening and Lead Optimization

3-Pentylpiperidine should be prioritized as a reference compound or scaffold for M1 muscarinic receptor-focused screening campaigns. The compound has documented in vitro binding activity against M1 receptors in rat cerebral cortex homogenates [1]. Its calculated LogP of 2.57 and TPSA of 12.03 Ų position it within the favorable CNS drug-like property space . Researchers should utilize the hydrochloride salt form (CAS 956324-40-6) with aqueous solubility ≥25 mg/mL to facilitate assay preparation without organic co-solvent interference [2]. Alternative pentylpiperidine isomers lack documented M1 binding data and cannot substitute for 3-pentylpiperidine in SAR studies.

Flavor and Fragrance Formulation: Savory, Roast, and Caramel Note Development

3-Pentylpiperidine is suitable for flavor and fragrance applications requiring a spicy, floral aroma profile [3]. Its sensory character differs from the woody-animal odor of other piperidine derivatives, making it specifically appropriate for savory, roast, or caramel compositions where spicy-floral top notes are desired [4]. The compound's insolubility in water but solubility in non-polar solvents and ethanol [3] dictates formulation compatibility with oil-based systems. Boiling point of 60°C at 0.05 mm Hg and refractive index 1.438–1.440 provide quality control benchmarks for incoming material verification.

Process Chemistry and Scalable Heterocycle Synthesis

3-Pentylpiperidine is accessible via catalytic hydrogenation of pyridine precursors, a scalable industrial method for saturated N-heterocycle production [5]. The defined reaction mechanism—pentylamine reacting with piperidine intermediates [6]—enables predictable process optimization. For programs requiring multi-gram to kilogram quantities, the 3-pentylpiperidine scaffold offers significant supply chain advantages over the 8-step, 12% overall yield synthesis required for 2-pentylpiperidine [7]. The hydrochloride salt form further facilitates purification and handling during scale-up operations.

In Vivo Pharmacology: CNS-Penetrant Compound Studies

3-Pentylpiperidine's calculated LogP of 2.57 and low TPSA of 12.03 Ų suggest favorable passive diffusion across the blood-brain barrier, supporting its use in CNS pharmacology studies. The hydrochloride salt provides aqueous solubility ≥25 mg/mL [2], enabling intravenous or oral formulation without complex vehicle development. The predicted pKa of 9.86±0.15 indicates the compound remains largely protonated at physiological pH, ensuring consistent pharmacokinetic behavior. Researchers should note that 2-pentylpiperidine exhibits antinociceptive activity [7], while 3-pentylpiperidine targets M1 receptors [1]; isomeric purity is essential for reproducible in vivo outcomes.

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